molecular formula C21H15ClN4O4 B2382959 2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-chlorophenyl)acetamide CAS No. 1243061-21-3

2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-chlorophenyl)acetamide

Cat. No.: B2382959
CAS No.: 1243061-21-3
M. Wt: 422.83
InChI Key: NNZPOWCAKFVWRH-UHFFFAOYSA-N
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Description

2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-chlorophenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxole moiety, a pyrazolopyrazine core, and a chlorophenylacetamide group, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-chlorophenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzodioxole intermediate, followed by the formation of the pyrazolopyrazine core through cyclization reactions. The final step involves the acylation of the pyrazolopyrazine with 2-chlorophenylacetyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-chlorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For instance, it may bind to and inhibit the activity of kinases or other regulatory proteins, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-chlorophenyl)acetamide is unique due to its combination of a benzodioxole moiety, a pyrazolopyrazine core, and a chlorophenylacetamide group.

Biological Activity

The compound 2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(2-chlorophenyl)acetamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity against cancer cells, and structure-activity relationships (SAR).

Chemical Structure and Properties

The structure of the compound can be broken down into distinct functional groups that contribute to its biological activity:

  • Benzodioxole moiety : Known for its role in enhancing biological interactions.
  • Pyrazolo[1,5-a]pyrazine core : Associated with various pharmacological effects including antimicrobial and anticancer activities.
  • Chlorophenyl group : Enhances lipophilicity and biological interaction through halogen bonding.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing similar structural motifs. For instance, N-(substituted phenyl)-2-chloroacetamides have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli . The presence of the chlorophenyl group in the structure appears to enhance antimicrobial efficacy due to increased lipophilicity .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo...]S. aureusTBD
2-[2-(2H-1,3-benzodioxol-5-yl)-4-oxo...]E. coliTBD

Cytotoxicity and Anticancer Potential

The compound's potential as an anticancer agent is supported by findings that suggest structural analogs exhibit selective toxicity towards cancer cells while sparing normal cells . The pyrazolo[1,5-a]pyrazine scaffold has been linked to significant cytotoxic effects against various cancer cell lines. For example, derivatives of 2-meraptobenzothiazole showed promising results in inhibiting tumor cell growth .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence and position of substituents on the phenyl ring significantly influence both antimicrobial and anticancer activities. For instance:

  • Electron-donating groups tend to enhance activity against Gram-positive bacteria.
  • The introduction of halogens can improve lipophilicity and membrane penetration .

Case Studies

Several studies have explored similar compounds with varying substituents on the phenyl ring:

  • Antimicrobial Screening : A series of N-(substituted phenyl)-2-chloroacetamides were evaluated for their antimicrobial potential against standard bacterial strains. Compounds with para-substituents exhibited higher activity compared to those with meta or ortho substitutions .
  • Cytotoxicity Assays : Compounds featuring pyrazolo[1,5-a]pyrazine rings were tested against multiple cancer cell lines. Results indicated that specific derivatives showed lower IC50 values compared to standard chemotherapeutics, suggesting a promising lead for further development .

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O4/c22-14-3-1-2-4-15(14)23-20(27)11-25-7-8-26-17(21(25)28)10-16(24-26)13-5-6-18-19(9-13)30-12-29-18/h1-10H,11-12H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZPOWCAKFVWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NC5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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